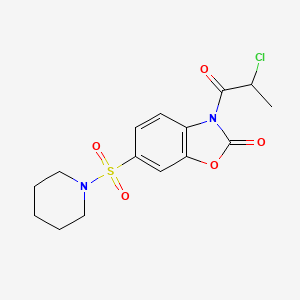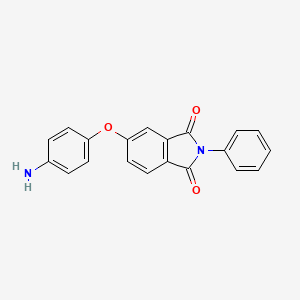![molecular formula C10H20N10 B14950434 [ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)](/img/structure/B14950434.png)
[ethane-1,2-diylbis(1H-tetrazole-1,5-diyl)]bis(N,N-dimethylmethanamine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is a complex organic compound featuring a tetrazole ring structure. Tetrazoles are known for their stability and versatility in various chemical reactions, making them valuable in pharmaceuticals, agrochemicals, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of dimethylamine with a suitable tetrazole precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include N-oxides, reduced amines, and substituted tetrazoles, which can be further utilized in various applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is used as a building block for synthesizing more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its tetrazole ring structure is known to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is explored for its potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is used in the production of advanced materials and agrochemicals. Its unique properties contribute to the development of high-performance products.
Mécanisme D'action
The mechanism of action of {[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate the activity of target proteins, leading to desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methylamine: A simpler amine with a single methyl group.
Dimethylamine: A secondary amine with two methyl groups.
Trimethylamine: A tertiary amine with three methyl groups.
Tetrazole: The parent compound with a single tetrazole ring.
Uniqueness
{[1-(2-{5-[(DIMETHYLAMINO)METHYL]-1H-1,2,3,4-TETRAZOL-1-YL}ETHYL)-1H-1,2,3,4-TETRAZOL-5-YL]METHYL}DIMETHYLAMINE is unique due to its dual tetrazole rings and dimethylamino substituents. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H20N10 |
|---|---|
Poids moléculaire |
280.33 g/mol |
Nom IUPAC |
1-[1-[2-[5-[(dimethylamino)methyl]tetrazol-1-yl]ethyl]tetrazol-5-yl]-N,N-dimethylmethanamine |
InChI |
InChI=1S/C10H20N10/c1-17(2)7-9-11-13-15-19(9)5-6-20-10(8-18(3)4)12-14-16-20/h5-8H2,1-4H3 |
Clé InChI |
LAUAPHLQHGHDRS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=NN=NN1CCN2C(=NN=N2)CN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-{2-[(E)-1-(3,4-Dihydroxyphenyl)methylidene]hydrazino}-2-oxoethyl)-3-fluorobenzamide](/img/structure/B14950357.png)
![5-bromo-N'-[(E)-(4-hydroxy-3-methoxy-2-nitrophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B14950359.png)
![N-[3-({(2Z)-2-[2-(benzyloxy)-5-bromobenzylidene]hydrazinyl}carbonyl)phenyl]-2-phenylacetamide](/img/structure/B14950370.png)
![2,2'-(oxydibenzene-4,1-diyl)bis[N-(3-iodophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide]](/img/structure/B14950372.png)
![N'-[(Z)-(2-ethoxynaphthalen-1-yl)methylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B14950377.png)

![3-{[(4-Methylphenyl)carbonyl]amino}phenyl 3-[(4-methylpiperidin-1-yl)sulfonyl]benzoate](/img/structure/B14950383.png)

![N-[2-(2-Cyclododecylidenhydrazino)-2-oxoethyl]-N-(4-phenoxyphenyl)methanesulfonamide](/img/structure/B14950411.png)
![N'-[(E)-(2,4-dihydroxyphenyl)methylidene]-1-[(4-methylphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B14950414.png)
![Bis[4-(dimethylamino)phenyl]methanone [4-(2-naphthyl)-1,3-thiazol-2-YL]hydrazone](/img/structure/B14950436.png)

![(2Z)-2-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}acenaphthylen-1(2H)-one](/img/structure/B14950446.png)

